

# In-Depth Technical Guide to the Chemical Properties of Hydroxyitraconazole

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Compound of Interest		
Compound Name:	Hydroxyitraconazole	
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#### Introduction

Hydroxyitraconazole is the major and pharmacologically active metabolite of the broad-spectrum antifungal agent, itraconazole. Formed in the liver through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system, hydroxyitraconazole circulates in human plasma at concentrations often exceeding those of the parent drug. Its significant antifungal activity, comparable to that of itraconazole, and its role as a potent inhibitor of CYP3A4 make a thorough understanding of its chemical properties crucial for drug development, clinical pharmacology, and therapeutic drug monitoring. This technical guide provides a comprehensive overview of the core chemical properties of hydroxyitraconazole, detailed experimental protocols for its quantification, and visualizations of its metabolic pathway and analytical workflows.

### **Core Chemical Properties**

A summary of the key chemical and physical properties of **hydroxyitraconazole** is presented below. These properties are fundamental to understanding its behavior in biological systems and in analytical methodologies.



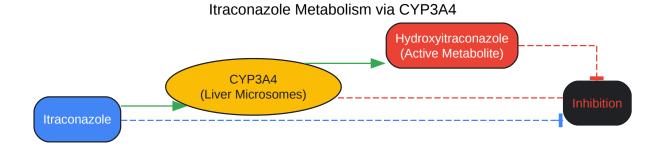
Property	Value	Source
IUPAC Name	4-[4-[4-[4-[[2-(2,4-dichlorophenyl])-2-(1H-1,2,4-triazol-1-ylmethyl])-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-hydroxybutan-2-yl]-1,2,4-triazol-3-one	[1][2]
Molecular Formula	C35H38Cl2N8O5	[1][3]
Molecular Weight	721.63 g/mol	[1]
CAS Number	112559-91-8	[1]
Appearance	White to off-white solid	[4]
Solubility	Soluble in Acetonitrile:Methanol (1:1) and DMSO.[4][5] Considered 'insoluble' in water.[6]	[4][5][6]
pKa	The pKa of the parent compound, itraconazole, is 3.7. A specific experimental pKa for hydroxyitraconazole is not readily available in the reviewed literature, but it is expected to be similar as the hydroxylation occurs on the sec-butyl side chain, which is unlikely to significantly alter the basicity of the triazole and piperazine moieties.	[6]
LogP (Octanol-Water Partition Coefficient)	A computed XLogP3 value of 4.5 is available.[2] The experimentally determined logP for the highly lipophilic parent drug, itraconazole, is	[2][6]



5.66 (at pH 8.1).[6] An experimental logP for hydroxyitraconazole is not explicitly available in the reviewed literature, but its structure suggests it remains a highly lipophilic compound.

# Metabolic Pathway of Itraconazole to Hydroxyitraconazole

Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The major metabolic pathway involves the hydroxylation of the sec-butyl side chain to form **hydroxyltraconazole**. Both itraconazole and **hydroxyltraconazole** are potent inhibitors of CYP3A4, leading to potential drug-drug interactions.



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Metabolism of Itraconazole to **Hydroxyitraconazole** 

## **Experimental Protocols**

Accurate quantification of **hydroxyitraconazole** in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.



# Quantification of Hydroxyitraconazole in Human Plasma by HPLC

This protocol outlines a validated HPLC method for the simultaneous determination of itraconazole and **hydroxyitraconazole**.

- a. Sample Preparation (Liquid-Liquid Extraction)
- To 1.0 mL of human plasma in a stoppered centrifuge tube, add the internal standard.
- Add 5.0 mL of the extraction solvent (e.g., a mixture of hexane and dichloromethane).
- Vortex the mixture for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Inject a defined volume (e.g., 50 μL) into the HPLC system.
- b. Chromatographic Conditions
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer) and an organic modifier (e.g., acetonitrile and methanol). The exact ratio should be optimized for best separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of 263 nm.
- Column Temperature: Maintained at a constant temperature, for example, 30°C.



## Quantification of Hydroxyitraconazole in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific LC-MS/MS method for the determination of **hydroxyitraconazole**.

- a. Sample Preparation (Protein Precipitation)
- To 100 μL of plasma in a microcentrifuge tube, add an internal standard solution (e.g., a deuterated analog of hydroxyitraconazole).
- Add 400 μL of a protein precipitation agent (e.g., acetonitrile or methanol).
- Vortex vigorously for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for injection.
- b. LC-MS/MS Conditions
- Liquid Chromatography:
  - Column: A suitable C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, sub-2 μm particle size for UPLC).
  - Mobile Phase: A gradient elution using two solvents, typically water with a small amount of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).
  - Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
- Mass Spectrometry:
  - Ionization: Electrospray Ionization (ESI) in positive ion mode.
  - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for hydroxyitraconazole and its internal standard.



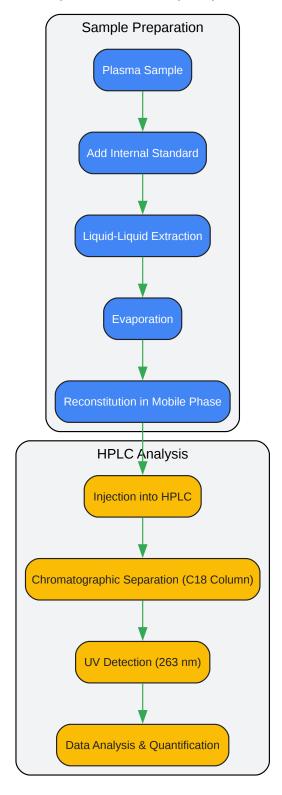
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## **Experimental and Analytical Workflows**

The following diagrams illustrate the logical flow of the experimental protocols for the analysis of **hydroxyitraconazole**.



HPLC Analysis Workflow for Hydroxyitraconazole

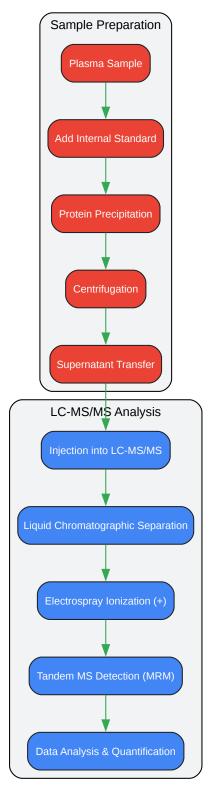


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Workflow for HPLC-based quantification.







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Workflow for LC-MS/MS-based quantification.



#### Conclusion

**Hydroxyitraconazole** is a critical molecule in the clinical pharmacology of itraconazole. Its intrinsic antifungal activity and its potent inhibition of CYP3A4 necessitate its consideration in drug development and therapeutic applications. The data and protocols presented in this guide offer a foundational resource for researchers and scientists. Further investigation into the specific physicochemical properties, such as an experimentally determined pKa and logP, would provide an even more complete understanding of this important active metabolite. The detailed analytical methods provided herein serve as a robust starting point for the reliable quantification of **hydroxyitraconazole** in various research and clinical settings.

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### References

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